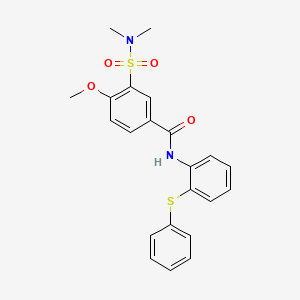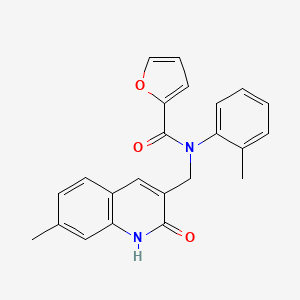
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used for various laboratory experiments due to its unique properties and potential applications in the field of medicine.
Wirkmechanismus
The exact mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide is not fully understood. However, it has been suggested that this compound may act as a DNA intercalator and inhibit the activity of topoisomerase enzymes. This can lead to the inhibition of DNA replication and cell division, which can be beneficial in the treatment of cancer.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity, which makes it safe for use in laboratory experiments.
However, there are also limitations to the use of this compound in lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has limited bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide. One possible direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. Its unique properties and potential applications in the field of medicine make it a promising compound for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis method of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide involves the reaction of 2-hydroxy-7-methylquinoline with o-tolyl isocyanate in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or acetonitrile at room temperature. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has various scientific research applications. This compound is widely used in the field of medicinal chemistry for the development of new drugs. It has been found to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-9-10-17-13-18(22(26)24-19(17)12-15)14-25(20-7-4-3-6-16(20)2)23(27)21-8-5-11-28-21/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERBSDRNILRYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(2-methylphenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

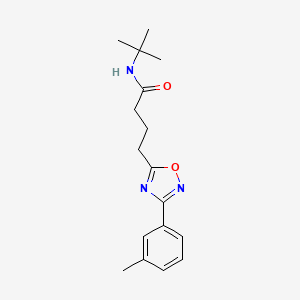
![3-(benzylsulfamoyl)-N-[(furan-2-yl)methyl]-4-methoxybenzamide](/img/structure/B7713881.png)
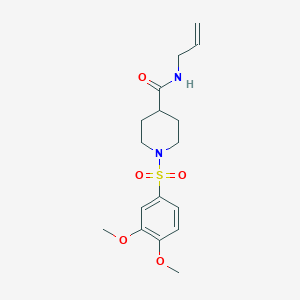
![1-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713893.png)
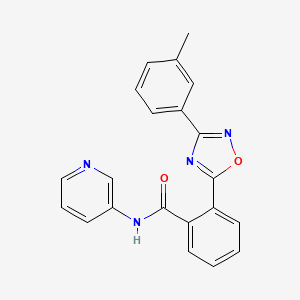
![5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7713921.png)
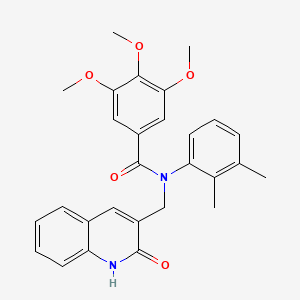


![N-ethyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7713944.png)
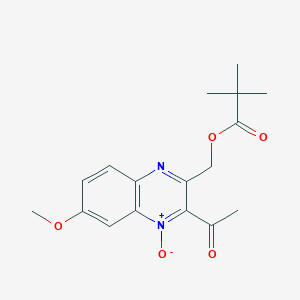
![N-(4-chloro-2,5-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713957.png)
![2-(N-methylbenzenesulfonamido)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7713968.png)
